7-(4-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as fluorophenyl, hydroxy, and methylphenyl. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step reactions. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with elemental sulfur and ammonium acetate under reflux conditions . The reaction is carried out in ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share the thiazolopyridine core structure and exhibit similar biological activities.
Triazolothiadiazines: These compounds have a similar fused ring system and are known for their diverse pharmacological properties.
Uniqueness
7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl and hydroxy groups contribute to its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C21H17FN2O2S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17FN2O2S/c1-13-2-6-15(7-3-13)21(26)12-27-20-18(11-23)17(10-19(25)24(20)21)14-4-8-16(22)9-5-14/h2-9,17,26H,10,12H2,1H3 |
InChI Key |
KTLLBZVXIIGHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)F)C#N)O |
Origin of Product |
United States |
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